molecular formula C14H9BrFN3 B10850911 N-(3-bromophenyl)-6-fluoroquinazolin-4-amine

N-(3-bromophenyl)-6-fluoroquinazolin-4-amine

Cat. No.: B10850911
M. Wt: 318.14 g/mol
InChI Key: FQRFQQLJZXACCG-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-6-fluoroquinazolin-4-amine: is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-6-fluoroquinazolin-4-amine typically involves the reaction of 2,4-dichloro-6,7-dimethoxyquinazoline with 3-bromoaniline in the presence of a suitable solvent like ethanol and an acid catalyst such as hydrochloric acid. The reaction mixture is stirred at room temperature for 24 hours, and the completion of the reaction is verified by thin-layer chromatography (TLC) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing purification techniques like column chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups at the halogenated positions.

Scientific Research Applications

Chemistry: N-(3-bromophenyl)-6-fluoroquinazolin-4-amine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology and Medicine: The compound has shown promise in medicinal chemistry, particularly as a potential inhibitor of epidermal growth factor receptor (EGFR) kinase activity. This makes it a candidate for the development of anticancer drugs .

Industry: In the pharmaceutical industry, this compound can be used in the synthesis of various drug candidates, particularly those targeting cancer and other proliferative diseases.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-6-fluoroquinazolin-4-amine involves its interaction with specific molecular targets, such as the ATP binding domain of EGFR kinase. By binding to this domain, the compound inhibits the kinase activity, thereby blocking the downstream signaling pathways that promote cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: N-(3-bromophenyl)-6-fluoroquinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct binding properties and biological activities compared to other quinazoline derivatives. Its bromine and fluorine substitutions can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H9BrFN3

Molecular Weight

318.14 g/mol

IUPAC Name

N-(3-bromophenyl)-6-fluoroquinazolin-4-amine

InChI

InChI=1S/C14H9BrFN3/c15-9-2-1-3-11(6-9)19-14-12-7-10(16)4-5-13(12)17-8-18-14/h1-8H,(H,17,18,19)

InChI Key

FQRFQQLJZXACCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C=C(C=C3)F

Origin of Product

United States

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